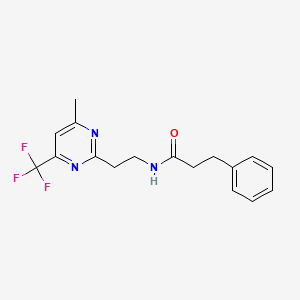
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of N-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-phenylpropanamide
The compound this compound is a synthetic molecule that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities, which include potential anticancer properties as seen in similar compounds . The trifluoromethyl group, in particular, is a common moiety in pharmaceuticals and agrochemicals due to its ability to enhance biological activity and metabolic stability .
Synthesis Analysis
The synthesis of related pyrimidine compounds typically involves multi-step reactions starting from simple precursors such as amino acids, aldehydes, or keto esters . For instance, the synthesis of a similar compound, N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea, was achieved through a four-step reaction starting from an ester and an amino-pyrimidine . The synthesis process often includes condensation reactions, cyclization, and functional group transformations, which are carefully designed to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic methods such as NMR, IR, MS, and elemental analysis, followed by X-ray crystallography for precise structural determination . The crystal structures of these compounds can reveal important features such as hydrogen bonding, molecular packing, and conformational aspects, which are crucial for understanding their biological activity .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including interactions with electrophiles, which can lead to the formation of new compounds such as hexahydro-4-pyrimidinones and oxazolidines . The reactivity of these compounds is influenced by the presence of nucleophilic centers, which can be exploited in chemoselective reactions to synthesize novel derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the trifluoromethyl group can significantly affect these properties . Computational methods like density functional theory (DFT) are often used to predict these properties and to compare them with experimental data . The molecular electrostatic potential (MEP) surface maps can provide insights into the reactive sites of the molecules, which is valuable for understanding their interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Inhibitors of NF-kappaB and AP-1 Gene Expression
Research has delved into the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors, aiming to enhance its potential oral bioavailability. The study explored modifications at various positions of the pyrimidine ring, finding that certain substitutions maintained activity while improving gastrointestinal permeability. This highlights the compound's potential in modulating gene expression with improved bioavailability (Palanki et al., 2000).
Histone Deacetylase Inhibition
The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been identified as a selective small molecule histone deacetylase (HDAC) inhibitor. It inhibits HDACs 1-3 and 11, leading to cancer cell cycle arrest and apoptosis. This compound, being orally bioavailable and demonstrating significant in vivo antitumor activity, holds promise as an anticancer drug (Zhou et al., 2008).
Anticancer and Anti-5-Lipoxygenase Agents
A series of novel 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds showcase a structure-activity relationship that could serve as a basis for developing new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Capillary Electrophoresis in Drug Analysis
Research involving nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including pyrimidine derivatives, has developed a method promising for the quality control of antineoplastic agents. This study emphasizes the method's simplicity, effectiveness, and affordability for pharmaceutical analysis (Ye et al., 2012).
Chemoselective Synthesis
The chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles have been explored, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This research provides valuable insights into the selective synthesis of pyrimidine derivatives, potentially useful in medicinal chemistry (Hajji et al., 2002).
Wirkmechanismus
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular processes . More research is required to elucidate the exact mechanisms involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-phenylpropanamide . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-12-11-14(17(18,19)20)23-15(22-12)9-10-21-16(24)8-7-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFYEZMTOYRQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)CCC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

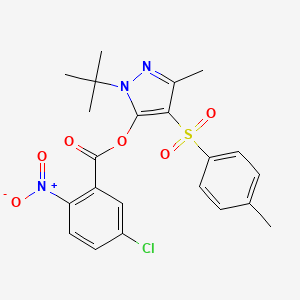
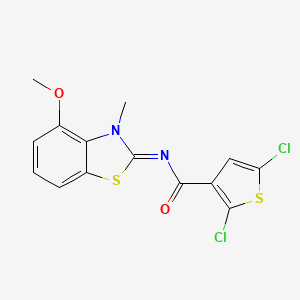

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)
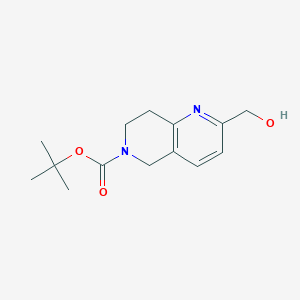
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2530587.png)
![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)
![2-(4-methoxyphenyl)-7-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2530589.png)
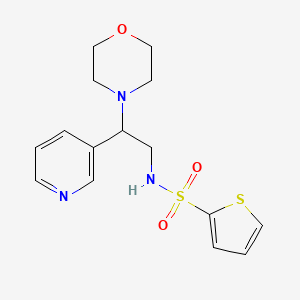

![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)